molecular formula C15H25NO3S B8299100 4-(Octylaminosulfonyl)benzyl alcohol

4-(Octylaminosulfonyl)benzyl alcohol

Cat. No.: B8299100
M. Wt: 299.4 g/mol
InChI Key: TZSUHPQSWRDEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Octylaminosulfonyl)benzyl alcohol is a substituted benzyl alcohol derivative characterized by an octylaminosulfonyl (-SO₂-NH-C₈H₁₇) group at the para position of the benzene ring.

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-(hydroxymethyl)-N-octylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-2-3-4-5-6-7-12-16-20(18,19)15-10-8-14(13-17)9-11-15/h8-11,16-17H,2-7,12-13H2,1H3

InChI Key

TZSUHPQSWRDEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Compound Substituent (Position) Functional Group Characteristics
4-Methoxybenzyl alcohol -OCH₃ (para) Electron-donating, polar
4-Hydroxybenzyl alcohol -OH (para) Strongly polar, hydrogen-bond donor
4-(Dimethylamino)benzyl alcohol -N(CH₃)₂ (para) Electron-donating, basic
4-(Methylthio)benzyl alcohol -S-CH₃ (para) Electron-donating (via sulfur), moderate polarity
4-(Octylaminosulfonyl)benzyl alcohol -SO₂-NH-C₈H₁₇ (para) Electron-withdrawing (sulfonyl), amphiphilic

The octylaminosulfonyl group introduces steric bulk and amphiphilicity, distinguishing it from smaller or purely polar substituents in analogs. This combination may enhance solubility in both aqueous and organic phases compared to methoxy or hydroxy derivatives .

Reactivity in Oxidation Reactions

Evidence from catalytic oxidation studies highlights substituent-dependent reactivity:

  • Benzyl alcohol (unsubstituted) : Oxidized to benzaldehyde with 99% yield under Pt@CHs catalysis at 80°C .
  • 4-(Dimethylamino)benzyl alcohol: Lower yield (80%) due to electron-donating -N(CH₃)₂ group, which may stabilize the alcohol form and hinder oxidation .
  • 4-Methoxybenzyl alcohol : Similar electron-donating effects likely reduce oxidation efficiency, though specific data are absent in the evidence.

However, steric hindrance from the octyl chain could counteract this effect, necessitating optimized catalytic conditions .

Physical Properties

Property 4-Methoxybenzyl alcohol 4-Hydroxybenzyl alcohol This compound (Inferred)
Melting Point 138°C Not reported (solid) Likely lower due to bulky substituent
Solubility Moderate in polar solvents High in polar solvents Amphiphilic (solubility in both phases)
Stability Stable under inert conditions Sensitive to oxidation Stable due to sulfonyl group’s electron withdrawal

The octylaminosulfonyl group likely reduces crystallinity compared to methoxy or hydroxy analogs, favoring oily or waxy solid states.

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